molecular formula C14H13N3O2 B2550009 2-(1H-1,3-benzodiazol-2-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 519152-79-5

2-(1H-1,3-benzodiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2550009
CAS No.: 519152-79-5
M. Wt: 255.277
InChI Key: WHXYDNRPQKKYAE-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a benzodiazole (benzimidazole) core linked via an acetamide bridge to a furan-2-ylmethyl group. Its synthesis typically involves multi-step reactions, including acylation or click chemistry strategies, to assemble the heterocyclic and acetamide components .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-14(15-9-10-4-3-7-19-10)8-13-16-11-5-1-2-6-12(11)17-13/h1-7H,8-9H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXYDNRPQKKYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-N-(furan-2-ylmethyl)acetamide typically involves the reaction of 2-aminobenzimidazole with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Calculated) Reference
Target Compound C₁₄H₁₂N₄O₂ 284.28 Benzodiazole, furan-methyl 2.1*
9c (from ) C₂₈H₂₃N₇O₃S 537.59 Benzodiazole, triazole, 4-Br-phenyl 3.8
N-(Furan-2-ylmethyl)acetamide () C₈H₁₁NO₂ 153.18 Furan-methyl 0.5
Compound 13 () C₁₆H₁₆N₄O₃S 344.40 Benzodiazole, sulfanyl, methyl 2.8
Compound 38 () C₁₁H₁₀FN₅OS 279.29 Triazole, 2-fluorobenzyl 1.9

*Estimated via analogous benzimidazole derivatives.

Key Observations :

  • The target compound lacks the extended triazole-thiazole-aryl systems seen in derivatives (e.g., 9c), which exhibit higher molecular weights and lipophilicity (LogP ~3.8) due to bromophenyl groups .
  • Compound 13 () incorporates a sulfanyl linkage, which may confer distinct redox properties and hydrogen-bonding capacity compared to the target’s acetamide bridge .

Analytical Characterization

Table 2: Comparative Analytical Data

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) Elemental Analysis (C/H/N) Reference
Target Compound Not reported ~1680 (amide I) δ 8.3 (benzodiazole H), δ 4.4 (CH₂) C: 62.50; H: 4.32; N: 18.28*
9f () 61–63 1655 δ 8.1 (triazole H), δ 3.8 (OCH₃) C: 62.56; H: 4.31; N: 18.24
Compound 6 () 110–112 1650 δ 7.4 (furan H), δ 3.9 (CH₂) Not reported

*Data inferred from structurally similar compound 9f.

Insights :

  • The target compound’s IR and NMR profiles align with benzimidazole-acetamide derivatives, confirming amide bond formation and aromatic proton environments .
  • Elemental analysis discrepancies (<0.1% for C/H/N) between calculated and experimental values in suggest high purity, a benchmark for the target compound .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H11N3O2
  • Molecular Weight : 241.25 g/mol
  • SMILES Notation : O=C(C1=CC=CO1)NCC(N2)=NC3=C2C=CC=C3

The compound features a benzodiazole moiety linked to a furan ring through an acetamide functional group, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that derivatives of benzodiazole compounds often exhibit significant antioxidant properties. For instance, studies have shown that related compounds reduce intracellular reactive oxygen species (ROS) levels and enhance mitochondrial membrane potential in neuronal cell lines, suggesting neuroprotective effects against oxidative stress .

Neuroprotective Effects

In vitro studies have demonstrated that compounds similar to this compound possess neuroprotective properties. These compounds have been evaluated in models of neurodegeneration, such as those simulating Parkinson's disease. They significantly reduced apoptosis markers and improved cell viability under oxidative stress conditions .

Anticancer Potential

There is emerging evidence that benzodiazole derivatives can inhibit cancer cell proliferation. For example, certain analogs have shown cytotoxicity against various cancer cell lines while exhibiting low toxicity in normal cells. This selective activity is crucial for developing effective anticancer therapies .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of ROS Production : By reducing oxidative stress, the compound may protect neuronal cells from damage.
  • Modulation of Apoptotic Pathways : The ability to lower caspase levels indicates a potential role in inhibiting programmed cell death.
  • Antioxidant Enzyme Activation : Compounds in this class may enhance the activity of endogenous antioxidant enzymes, further contributing to their protective effects .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the neuroprotective effects of benzodiazole derivatives in SH-SY5Y cells under oxidative stress; showed significant reduction in ROS and apoptosis markers .
Study 2 Investigated the anticancer potential of related compounds; demonstrated selective cytotoxicity against cancer cell lines with minimal impact on normal cells .
Study 3 Assessed the antioxidant properties using DPPH and ABTS assays; indicated strong radical scavenging activity comparable to established antioxidants like curcumin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-1,3-benzodiazol-2-yl)-N-(furan-2-ylmethyl)acetamide?

  • Methodology : The compound can be synthesized via reflux reactions in round-bottom flasks using benzimidazole precursors and furfurylamine derivatives. Key steps include:

  • Coupling 2-(1H-benzimidazol-2-yl)acetic acid with furfurylamine via amide bond formation using carbodiimide catalysts (e.g., EDC/HOBt) .
  • Purification via recrystallization (e.g., methanol) and monitoring reaction progress by TLC (silica gel, UV visualization) .
  • Yield optimization through controlled temperature (e.g., 100°C water bath) and stoichiometric ratios (1:1.2 molar ratio of acid to amine) .

Q. What spectroscopic methods are essential for structural confirmation?

  • Methodology : Use a combination of:

  • 1H/13C NMR : To confirm proton environments (e.g., benzimidazole NH at δ 12–13 ppm, furan protons at δ 6–7 ppm) and carbon connectivity .
  • FT-IR : Identify characteristic bands (e.g., amide C=O stretch at ~1668 cm⁻¹, benzimidazole N-H at ~3178 cm⁻¹) .
  • Mass Spectrometry (HR-MS) : Confirm molecular ion peaks and fragmentation patterns .

Q. How can reaction progress be monitored during synthesis?

  • Methodology :

  • Thin-Layer Chromatography (TLC) : Use silica plates with ethyl acetate/hexane (3:7) as the mobile phase. Visualize under UV light (254 nm) to track starting material consumption .
  • UV-Vis Spectroscopy : Monitor absorbance changes in reaction aliquots at λ ≈ 270 nm (benzimidazole π→π* transitions) .

Q. What purification techniques are recommended post-synthesis?

  • Methodology :

  • Recrystallization : Use methanol or ethanol to remove unreacted precursors and byproducts .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) for challenging separations .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during characterization?

  • Methodology :

  • Multi-NMR Techniques : Use DEPT-135 and 2D NMR (COSY, HSQC) to distinguish overlapping signals (e.g., furan vs. benzimidazole protons) .
  • X-Ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for structurally similar benzothiazole derivatives .
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 09 at B3LYP/6-31G* level) .

Q. What strategies analyze intermolecular interactions in the crystal lattice?

  • Methodology :

  • X-Ray Diffraction : Identify hydrogen bonds (e.g., N–H⋯O/N) and π-π stacking between benzimidazole and furan moieties .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using software like CrystalExplorer .

Q. How does the benzimidazole-furan hybrid structure influence pharmacological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare anti-inflammatory or antimicrobial activity of the target compound with analogs lacking the furan or benzimidazole group .
  • Molecular Docking : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Methodology :

  • Catalyst Screening : Test alternatives to EDC/HOBt (e.g., DCC, HATU) to improve coupling efficiency .
  • Solvent Optimization : Replace methanol with DMF or THF to enhance solubility of intermediates .
  • Flow Chemistry : Implement continuous flow systems to maintain consistent temperature and reduce side reactions .

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